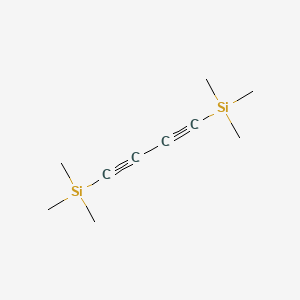

1,4-Bis(trimethylsilyl)-1,3-butadiyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(4-trimethylsilylbuta-1,3-diynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNVCJHJRYJVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196455 | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4526-07-2 | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Bis(trimethylsilyl)-1,3-butadiyne, a versatile building block in organic synthesis and materials science. The information is presented to be a valuable resource for researchers utilizing this compound.

Molecular Structure and Properties

-

IUPAC Name: 1,4-Bis(trimethylsilyl)buta-1,3-diyne

-

Synonyms: BTMSBD

-

CAS Number: 4526-07-2

-

Molecular Formula: C₁₀H₁₈Si₂

-

Molecular Weight: 194.42 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

| Technique | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | CDCl₃ | 0.22 | 18H, s, -Si(CH₃)₃ |

| Technique | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹³C NMR | CDCl₃ | Data not available in searched resources. | Expected signals for -Si(CH₃)₃ and sp-hybridized carbons. |

| Technique | Medium | Wavenumber (cm⁻¹) | Intensity | Assignment |

| FT-IR | CCl₄ | 2080 | Strong | C≡C stretch |

| 1250 | Strong | Si-CH₃ symmetric bend | ||

| 650 | Strong | Si-C stretch |

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Cyclohexane (B81311) | 224 | 80 |

| 235 | 150 | |

| 248 | 260 | |

| 262 | 345 | |

| 278 | 250 |

| Technique | Key Fragments (m/z) | Assignment |

| GC-MS (EI) | 194 | [M]⁺ (Molecular Ion) |

| 180 | [M - CH₃ + H]⁺ | |

| 179 | [M - CH₃]⁺ |

| Technique | Raman Shift (cm⁻¹) |

| FT-Raman | Data not available in searched resources. |

Experimental Protocols

The following are detailed methodologies for the synthesis and key spectroscopic analyses of this compound.

This protocol is based on the oxidative coupling of trimethylsilylacetylene.[1]

-

Catalyst Preparation: A three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and rubber septum is charged with acetone (B3395972) and copper(I) chloride. The flask is purged with nitrogen, and N,N,N',N'-tetramethylethylenediamine (TMEDA) is added. The mixture is stirred for 30 minutes to form the CuCl–TMEDA catalyst solution.

-

Coupling Reaction: A separate four-necked flask is equipped with a mechanical stirrer, a dry-ice condenser, a gas inlet, and an adapter for a thermometer and septum. This flask is charged with acetone and trimethylsilylacetylene. A rapid stream of oxygen is passed through the solution while vigorously stirring. The prepared catalyst solution is added portion-wise via syringe. The reaction temperature is monitored and maintained between 25-30°C, using an ice bath if necessary.

-

Workup: After the reaction is complete (monitored by the disappearance of trimethylsilylacetylene), the acetone is removed via rotary evaporation. The residue is dissolved in petroleum ether and washed with 3 M aqueous hydrochloric acid. The organic layers are combined, washed with saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the solid residue is recrystallized from hot methanol (B129727) with a small amount of 3 M aqueous hydrochloric acid, followed by the dropwise addition of water. The resulting crystals are collected, washed with a cold methanol/water mixture, and air-dried.

-

Sample Preparation: Approximately 5-10 mg of crystalline this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 250 MHz or higher. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum to singlets.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) and Fourier transformed. The spectrum is then phase-corrected, baseline-corrected, and referenced to the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C) or tetramethylsilane (B1202638) (TMS at 0 ppm).

-

Sample Preparation (CCl₄ solution): A dilute solution of the compound in carbon tetrachloride is prepared. This solution is placed in a liquid-transmission cell with NaCl or KBr windows.

-

Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the solvent and cell is recorded separately and subtracted from the sample spectrum.

-

ATR-IR (Alternative): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond). The spectrum is then recorded.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

-

Sample Preparation: A stock solution of this compound is prepared in cyclohexane. This stock solution is then serially diluted to a concentration that results in an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing pure cyclohexane as the reference. The spectrum is scanned over a range of approximately 200-400 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Sample Introduction: The compound is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

-

Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to identify characteristic fragment ions.

-

Sample Preparation: A small amount of the solid, crystalline sample is placed in a glass vial or capillary tube.

-

Data Acquisition: The spectrum is obtained using an FT-Raman spectrometer, such as a Bruker MultiRAM, equipped with a laser excitation source (e.g., Nd:YAG at 1064 nm). A sufficient number of scans are accumulated to obtain a high-quality spectrum.

-

Data Processing: The data is processed to show the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectroscopic correlations for this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Structural correlations to key spectroscopic signals.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is a versatile and stable derivative of the highly reactive butadiyne. Its unique linear structure, characterized by a conjugated diacetylene core end-capped with bulky trimethylsilyl (B98337) (TMS) groups, imparts significant thermal stability and makes it a crucial building block in a wide array of applications, including organic synthesis, materials science, and drug development.[1] This technical guide provides a comprehensive overview of the chemical structure and bonding of BTMSBD, supported by spectroscopic and crystallographic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its practical application in research and development.

Chemical Structure and Molecular Geometry

This compound possesses a linear carbon backbone consisting of a butadiyne (–C≡C–C≡C–) unit. This linearity arises from the sp-hybridization of the four carbon atoms in the diacetylene chain. Each terminal carbon atom of the butadiyne core is covalently bonded to a silicon atom of a trimethylsilyl group. The bulky and sterically hindering trimethylsilyl groups play a crucial role in stabilizing the otherwise highly reactive and explosive butadiyne molecule.

The molecular formula of BTMSBD is C₁₀H₁₈Si₂[2][3], and its molecular weight is 194.42 g/mol .[3] The overall geometry of the molecule is defined by the linear arrangement of the Si–C≡C–C≡C–Si framework.

Crystallographic Data

The precise molecular geometry of this compound has been determined by X-ray crystallography. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 215822.[2][4] The key structural parameters derived from this data are summarized in the table below.

| Parameter | Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| Bond Lengths | Bond Angles | |||

| C≡C (internal) | ~1.20 | Si–C≡C | ~180 | |

| C–C (single) | ~1.38 | C≡C–C | ~180 | |

| Si–C (alkynyl) | ~1.84 | C–C≡C | ~180 | |

| Si–C (methyl) | ~1.87 | Calkynyl–Si–Cmethyl | ~109.5 | |

| C–H (methyl) | ~1.09 | Cmethyl–Si–Cmethyl | ~109.5 |

Note: The bond lengths and angles are typical values for similar structures and are pending direct retrieval from the specified CCDC entry.

Bonding and Electronic Structure

The bonding in this compound is characterized by a combination of strong sigma (σ) bonds and extensive pi (π) conjugation.

Sigma (σ) Framework

The linear Si–C₄–Si backbone is held together by a series of sp-hybridized carbon atoms and sp³-hybridized silicon atoms. The C–C and C–Si σ bonds provide the fundamental structural integrity of the molecule. Each silicon atom is also bonded to three methyl groups via sp³-hybridized orbitals.

Pi (π) System and Conjugation

The most significant feature of the electronic structure is the conjugated π-system of the butadiyne core. Each alkyne bond consists of one σ bond and two orthogonal π bonds. In the butadiyne unit, the p-orbitals of the four sp-hybridized carbon atoms overlap to form a continuous π-electron cloud extending along the C₄ axis. This extended conjugation is responsible for the characteristic spectroscopic properties of the molecule.

Influence of Trimethylsilyl Groups

The trimethylsilyl groups have both steric and electronic effects on the butadiyne core:

-

Steric Effects: The bulky TMS groups provide kinetic stability to the molecule by sterically hindering the approach of reagents to the reactive butadiyne chain. This steric protection allows for the isolation and handling of this otherwise unstable diyne.

-

Electronic Effects: The silicon atom is less electronegative than carbon, leading to a slight electron-donating effect towards the butadiyne core. Furthermore, there is evidence of σ-π conjugation (hyperconjugation) between the Si–C σ bonds and the alkyne π-system. This interaction can influence the electronic properties and reactivity of the molecule.

The interplay of these steric and electronic factors makes BTMSBD a valuable and versatile reagent in organic synthesis.

Caption: Molecular graph of this compound.

Spectroscopic Properties

The structure of this compound is further elucidated by various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of BTMSBD provides key information about the vibrational modes of the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2080 | Strong | C≡C stretching (asymmetric) |

| ~1250 | Strong | Si–CH₃ symmetric deformation (umbrella) |

| ~840 | Strong | Si–C stretching |

| ~650 | Strong | Si–C stretching |

The strong absorption around 2080 cm⁻¹ is characteristic of the conjugated diyne system. The bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are indicative of the trimethylsilyl groups.

Raman Spectroscopy

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the butadiyne core, which are often weak or absent in the IR spectrum. A strong Raman band is typically observed for the symmetric C≡C stretching mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is very simple, showing a single sharp singlet at approximately δ 0.22 ppm. This signal corresponds to the 18 equivalent protons of the two trimethylsilyl groups.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the different carbon environments: one for the methyl carbons of the TMS groups and two for the sp-hybridized carbons of the butadiyne core.

-

²⁹Si NMR: The silicon NMR spectrum shows a single resonance, confirming the presence of a single silicon environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of BTMSBD in a solvent like cyclohexane (B81311) exhibits multiple absorption bands, which are attributed to the π → π* electronic transitions within the conjugated butadiyne system.

Experimental Protocols

Synthesis of this compound

A well-established and reliable method for the synthesis of BTMSBD is the Hay-Wibaut modification of the Glaser coupling, which involves the oxidative coupling of trimethylsilylacetylene (B32187).

Materials:

-

Trimethylsilylacetylene

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Oxygen (gas)

-

Petroleum ether or pentane

-

Methanol

-

Hydrochloric acid (3 M)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Catalyst Preparation: A solution of the CuCl–TMEDA catalyst is prepared by stirring CuCl and TMEDA in acetone under a nitrogen atmosphere.

-

Oxidative Coupling: A solution of trimethylsilylacetylene in acetone is placed in a reaction flask equipped with a mechanical stirrer, a gas inlet, and a condenser. Oxygen is bubbled through the solution.

-

The CuCl–TMEDA catalyst solution is added portion-wise to the reaction mixture. The reaction is exothermic and the temperature should be maintained around 25-30 °C. The reaction progress is indicated by a color change.

-

Work-up: After the reaction is complete, the mixture is poured into a mixture of petroleum ether (or pentane) and dilute hydrochloric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a hot methanol/water mixture to yield white to light yellow crystals of this compound.

References

In-Depth Technical Guide: Thermal Stability of 1,4-Bis(trimethylsilyl)-1,3-butadiyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is a crystalline solid that serves as a stable and versatile building block in a multitude of applications, including organic synthesis, materials science, and pharmaceutical development. Its utility is, in part, defined by its thermal characteristics. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of BTMS-BD, including its physical properties and a detailed protocol for its synthesis. While specific thermogravimetric and differential scanning calorimetry data are not extensively available in the reviewed literature, this guide offers a generalized experimental protocol for determining such crucial thermal stability parameters.

Introduction

This compound, with the chemical formula C₁₀H₁₈Si₂, is a silylated derivative of the highly reactive and explosive buta-1,3-diyne. The introduction of the trimethylsilyl (B98337) (TMS) groups at the 1 and 4 positions significantly enhances the compound's stability, making it a safe and manageable surrogate for the parent diyne in chemical synthesis.[1] This increased stability is crucial for its application in the formulation of advanced polymers and coatings, where it can enhance thermal stability and mechanical properties.[1] Understanding the precise limits of its thermal stability is therefore of critical importance for its effective and safe utilization in research and development.

Physicochemical and Thermal Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈Si₂ | [1][2][3] |

| Molecular Weight | 194.42 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 107-115 °C | [1][2][3][4] |

| Boiling Point | 197.7 ± 23.0 °C at 760 mmHg | N/A |

| Density | ~0.97 g/mL | [1] |

Note: The boiling point is a predicted value and should be used with caution as significant decomposition may occur at this temperature.

The relatively high melting point for a molecule of its size suggests strong intermolecular forces in the crystalline state, contributing to its stability at ambient temperatures. The silyl (B83357) groups are known to impart thermal stability to alkynyl systems.

Thermal Decomposition Pathway (Hypothetical)

In the absence of specific experimental studies on the thermal decomposition mechanism of this compound, a plausible pathway would involve the homolytic cleavage of the silicon-carbon bonds or the carbon-carbon bonds of the butadiyne backbone at elevated temperatures. The trimethylsilyl groups may also undergo rearrangement or elimination reactions.

Below is a simplified, hypothetical representation of a possible initial step in the thermal decomposition.

Caption: Hypothetical initiation of thermal decomposition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is well-established and is typically achieved through the oxidative coupling of trimethylsilylacetylene (B32187). The following protocol is a generalized procedure based on literature methods.

Materials:

-

Trimethylsilylacetylene

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone

-

Methanol

-

3 M Hydrochloric acid

-

Petroleum ether or pentane (B18724)

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

-

Oxygen gas

-

Nitrogen gas

Equipment:

-

Multi-necked round-bottom flask

-

Mechanical stirrer

-

Gas inlet tube

-

Condenser

-

Addition funnel

-

Standard glassware for workup and recrystallization

Procedure:

-

Catalyst Preparation: In a flask under a nitrogen atmosphere, suspend copper(I) chloride in acetone. Add TMEDA and stir the mixture until a clear, deep-colored solution of the CuCl-TMEDA catalyst is formed.

-

Reaction Setup: In a separate, larger multi-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, charge trimethylsilylacetylene and acetone.

-

Oxidative Coupling: Vigorously stir the trimethylsilylacetylene solution while bubbling a steady stream of oxygen through it.

-

Catalyst Addition: Slowly add the prepared CuCl-TMEDA catalyst solution to the reaction mixture. The reaction is exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography or gas chromatography.

-

Workup: Once the reaction is complete, quench it by adding a dilute solution of hydrochloric acid in methanol.

-

Extraction: Add petroleum ether or pentane and water to the reaction mixture. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with saturated aqueous sodium chloride, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system, such as methanol/water, to yield pure this compound as a crystalline solid.[4]

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

While specific TGA data for this compound is not widely published, the following is a general protocol for how such an analysis would be performed on an organosilicon compound.

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Analytical balance

-

Sample pans (e.g., alumina, platinum)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan into the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and to remove any volatile products.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Heat the sample at a constant rate, for example, 10 °C/min, to a final temperature that is expected to be well above the decomposition point (e.g., 600-800 °C).

-

-

Data Collection: Record the sample weight as a function of temperature and time.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% weight loss (T₅) occurs.

-

Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).

-

Determine the percentage of residual mass at the final temperature.

-

Conclusion

This compound is a compound of significant interest in various fields of chemical research and development, largely owing to the stabilizing effect of its trimethylsilyl groups. While its physical properties such as melting point are well-documented, a comprehensive, quantitative understanding of its thermal stability through techniques like TGA and DSC remains an area for further investigation. The experimental protocols provided herein offer a pathway for researchers to elucidate these critical thermal parameters, thereby enabling a more complete and safer utilization of this versatile chemical building block. Future studies focusing on the detailed thermal analysis and decomposition product identification of this compound would be of great value to the scientific community.

References

An In-depth Technical Guide on the Solubility of 1,4-Bis(trimethylsilyl)-1,3-butadiyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Bis(trimethylsilyl)-1,3-butadiyne in various organic solvents. While quantitative solubility data is not extensively available in the public domain, this document synthesizes qualitative information from established experimental protocols to guide researchers in handling this versatile building block.

Overview of this compound

This compound is a stable, crystalline solid that serves as a key synthon for the introduction of the butadiyne unit in organic and organometallic synthesis.[1] Its applications are widespread, including its use in the Negishi protocol for synthesizing glycosylated oligo(ethynylene)s and as an intermediate in the synthesis of pharmaceuticals.[2][3][4] Understanding its solubility is crucial for its effective use in various synthetic transformations, purification processes, and material science applications.[5]

Solubility Data

| Solvent Classification | Solvent | Solubility | Source |

| Polar Aprotic | Acetone (B3395972) | Soluble | [6] |

| Acetonitrile | Soluble | [7] | |

| Polar Protic | Methanol (B129727) | Soluble (especially when hot) | [6] |

| Water | Insoluble | [2][3][4] | |

| Non-Polar | Toluene | Soluble | [7] |

| Xylene | Soluble | [7] | |

| Hexane/Pentane | Soluble | [6] | |

| Carbon Tetrachloride | Soluble (for IR spectroscopy) | [6] | |

| Halogenated | Dichloromethane | Likely Soluble (inferred from general organosilane solubility) | - |

Experimental Protocols

The solubility of this compound in various organic solvents is evident from the detailed experimental protocols for its synthesis and purification.

3.1. Synthesis via Hay Homo-Coupling

A common method for the synthesis of this compound is the Hay homo-coupling of trimethylsilylacetylene.[6]

-

Reaction Solvent: The reaction is typically carried out in acetone .[6] Trimethylsilylacetylene is dissolved in acetone, and a catalyst solution of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone is added.[6]

-

Work-up and Extraction: After the reaction is complete, the mixture is typically poured into a mixture of petroleum ether (or pentane) and water.[6] The product is extracted into the organic layer, indicating its solubility in non-polar solvents like petroleum ether and its insolubility in water.[6] The combined organic layers are then washed with saturated aqueous sodium chloride and dried.[6]

-

Purification by Recrystallization: The crude solid product is purified by recrystallization from hot methanol with the addition of a small amount of 3 M aqueous hydrochloric acid, followed by the dropwise addition of water to induce crystallization.[6] This demonstrates that the compound is soluble in hot methanol and that its solubility decreases upon the addition of a non-solvent like water.[6]

3.2. Hydrosilylation Reactions

This compound is used as a starting material in hydrosilylation reactions.

-

Reaction Solvent: These reactions are often performed in anhydrous and degassed toluene or xylene .[7] This indicates good solubility in these aromatic hydrocarbon solvents at elevated temperatures (e.g., 100 °C).[7] In some cases, acetonitrile has also been used as a solvent.[7]

Visualizations

4.1. Experimental Workflow: Synthesis and Purification

The following diagram illustrates the typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

4.2. Logical Relationship: Factors Influencing Solubility

The solubility of a crystalline organic compound like this compound is governed by several factors. The following diagram illustrates these relationships.

Caption: Key factors influencing the solubility of a crystalline organic compound.

Conclusion

While quantitative solubility data for this compound remains scarce, a thorough review of synthetic and purification protocols provides valuable qualitative insights. The compound demonstrates good solubility in a range of common organic solvents, including acetone, methanol, toluene, and alkanes, while being insoluble in water. This information is critical for researchers in designing experiments, selecting appropriate reaction and purification conditions, and advancing the application of this important chemical building block.

References

- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | 4526-07-2 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)-1,3-butadiyne (CAS 4526-07-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, hazards, and key synthetic applications of 1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD), a versatile building block in organic synthesis. While organosilicon compounds are of increasing interest in medicinal chemistry, the primary role of BTMSBD is as a stable and safe surrogate for the highly explosive butadiyne, enabling the construction of complex molecular architectures.

Core Properties and Safety Data

This compound is a stable, crystalline solid at room temperature.[1][2] Its stability, conferred by the terminal trimethylsilyl (B98337) groups, allows for its safe handling and use in a variety of chemical transformations where butadiyne itself would be too hazardous.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4526-07-2 | [2][4] |

| Molecular Formula | C₁₀H₁₈Si₂ | [2][4] |

| Molecular Weight | 194.42 g/mol | [2][4] |

| Appearance | Light yellow to light beige crystalline powder or flakes | [4][5] |

| Melting Point | 111-113 °C (lit.) | [2][4][5][6] |

| Boiling Point | 197.7 ± 23.0 °C (Predicted) | [5] |

| Density | 0.974 g/mL at 20 °C (lit.) | [2][4][7][8] |

| Refractive Index (n20/D) | 1.384 (lit.) | [2][4][7] |

| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane (B109758) and tetrahydrofuran. | [2][4][8][9] |

| LogP | 2.748 | [6][10] |

Table 2: Hazard Identification and Safety Precautions

| Hazard | Description |

| GHS Classification | Flammable solid, Category 2.[11] Skin irritation, Category 2.[12] Eye irritation, Category 2.[12] |

| Signal Word | Warning[11] or Danger[13] |

| Hazard Statements | H228: Flammable solid.[11][13] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] |

| Precautionary Statements | P210: Keep away from heat, open flames, and sparks. - No smoking.[11][13] P240: Ground/Bond container and receiving equipment.[11][13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12][13] P302 + P352: IF ON SKIN: Wash with plenty of water.[12] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[12] |

| First Aid Measures | Inhalation: Remove to fresh air. Seek medical attention if symptoms persist.[11][13][14] Skin Contact: Wash off immediately with plenty of soap and water.[11][13][14] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[11][13][14] Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[13] |

| Fire-fighting Measures | Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[11][13] Irritating fumes and organic acid vapors may develop when exposed to open flame.[11] |

| Storage | Store in a cool, dry, well-ventilated place in tightly sealed containers. Recommended storage temperature is 2-8°C.[1][4] |

Experimental Protocols and Synthetic Applications

This compound is a key reagent in several important synthetic transformations, including its own synthesis via oxidative coupling and its subsequent use in hydrosilylation and cross-coupling reactions.

This compound is commonly prepared through the Hay oxidative coupling of trimethylsilylacetylene.[5] The following protocol is an improved version of the original synthesis.[5]

Experimental Protocol:

-

Catalyst Preparation: A CuCl–TMEDA catalyst is prepared by stirring copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA) in acetone (B3395972) under a nitrogen atmosphere.[5] The resulting clear deep-blue-green solution is used in the subsequent coupling reaction.[5]

-

Oxidative Coupling: Trimethylsilylacetylene is dissolved in acetone in a reaction vessel equipped with a mechanical stirrer and a gas inlet. A rapid stream of oxygen is passed through the solution.[5]

-

Reaction Initiation and Monitoring: The CuCl–TMEDA catalyst solution is added portion-wise to the reaction mixture. The reaction temperature is maintained between 25–30°C.[5] The reaction progress is monitored by observing the deep-blue-green color of the catalyst, which should be present throughout the addition.[5]

-

Workup and Purification: After the reaction is complete, the acetone is removed by rotary evaporation. The residue is dissolved in petroleum ether and washed with aqueous hydrochloric acid.[5] The organic layers are combined, dried, and the solvent is evaporated.[5]

-

Recrystallization: The crude product is recrystallized from hot methanol/water to yield crystalline 1,4-bis(trimethylsilyl)butadiyne.[5]

Caption: Workflow for the synthesis of BTMSBD via Hay coupling.

This compound undergoes platinum-catalyzed hydrosilylation to produce silyl-substituted butenynes and butadienes, which are valuable synthetic intermediates.[1][15]

Experimental Protocol:

-

Reaction Setup: this compound and a silane (B1218182) (e.g., HSiEt₃) are dissolved in a suitable solvent such as toluene.[1]

-

Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (Pt₂(dvs)₃) or Pt(PPh₃)₄, is added to the reaction mixture.[1]

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 100 °C) for a specified duration (e.g., 18 hours).[1]

-

Product Isolation: The resulting (E)-1,2,4-trisilylbut-1-en-3-ynes are isolated with high yields.[1] The stoichiometry of the silane can be adjusted to control the extent of the hydrosilylation.[1]

Caption: General workflow for the hydrosilylation of BTMSBD.

BTMSBD is utilized in a convenient Negishi protocol for sp-sp carbon-carbon bond formation, particularly in the synthesis of glycosylated oligo(ethynylene)s.[2]

Experimental Protocol:

-

In Situ Reagent Generation: The required zinc diacetylide is generated in situ from 1,4-bis(trimethylsilyl)butadiyne.

-

Coupling Reaction: The in situ generated zinc diacetylide is reacted with a bromoacetylene in an apolar solvent mixture. This reaction is a type of Negishi cross-coupling.

-

Product Formation: This protocol allows for the efficient synthesis of complex molecules like glycosylated oligo(ethynylene)s.

Caption: Workflow for Negishi cross-coupling with in situ reagent generation from BTMSBD.

Relevance in Drug Development and Medicinal Chemistry

While this compound does not have direct biological activity or known interactions with signaling pathways, its importance in drug development lies in its utility as a synthetic building block.[2][4][8] The strategic incorporation of silicon into organic molecules can modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in drug design.[7][11][12][13][16] The "carbon/silicon switch" is an emerging strategy in medicinal chemistry to optimize drug-like properties.[12][16] BTMSBD provides a gateway to novel silicon-containing scaffolds that can be explored for potential therapeutic applications.

References

- 1. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 4526-07-2 [chemicalbook.com]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound | CAS#:4526-07-2 | Chemsrc [chemsrc.com]

- 7. The synthesis of biologically active organosilicon small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | C10H18Si2 | CID 138279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemeo.com [chemeo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. lookchem.com [lookchem.com]

- 16. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

The Advent and Evolution of Silyl-Protected Polyynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyynes, finite oligomers of the elusive linear carbon allotrope carbyne, have garnered significant interest due to their unique electronic and structural properties, making them promising candidates for applications in molecular electronics, materials science, and as scaffolds in drug discovery. However, the inherent instability of long polyyne chains has historically posed a formidable challenge to their synthesis and characterization. This technical guide provides an in-depth exploration of the discovery and history of silyl-protected polyynes, a pivotal development that unlocked the potential of these fascinating molecules. We will delve into the foundational synthetic methodologies, present key quantitative data on their stability and spectroscopic properties, and provide detailed experimental protocols for their preparation and manipulation.

Historical Perspective: From Unstable Chains to Stabilized Wires

The earliest foray into polyyne synthesis dates back to 1869, with Carl Andreas Glaser's discovery of the oxidative coupling of copper acetylides. This reaction, now known as the Glaser coupling, laid the groundwork for accessing simple diynes.[1] Subsequent modifications, notably the Eglinton and Hay couplings, improved the versatility of this transformation. The Hay coupling, which utilizes a soluble copper(I)-TMEDA (tetramethylethylenediamine) complex, offered milder reaction conditions and became a cornerstone of polyyne synthesis.[1] However, the synthesis of longer polyynes remained a significant hurdle due to their increasing instability.

A paradigm shift occurred in 1971 when T. R. Johnson and D. R. M. Walton introduced the concept of using trialkylsilyl groups as end-caps to protect the reactive termini of polyyne chains.[1] This innovation was a watershed moment, as the sterically bulky silyl (B83357) groups kinetically stabilized the polyynes, preventing their decomposition and polymerization. This allowed for the synthesis and isolation of significantly longer and more stable polyyne chains than previously possible. The use of silyl protection became the standard methodology in the field, enabling a systematic investigation of the relationship between polyyne chain length and their physical and electronic properties.

The Role of the Silyl Protecting Group: A Quantitative Look at Stability

The choice of the silyl protecting group is critical, as it dictates the stability of the polyyne and the conditions required for its eventual removal. The stability of the silyl ether linkage is primarily influenced by the steric bulk of the substituents on the silicon atom. A larger steric hindrance around the silicon atom enhances the stability of the protecting group. The following table summarizes the relative stability of commonly used silyl protecting groups under acidic and basic conditions.

| Protecting Group | Abbreviation | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | ~60 | ~10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | ~700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~20,000 |

This differential stability allows for orthogonal protection strategies, where one type of silyl group can be selectively removed in the presence of another, a powerful tool in complex molecule synthesis.

Spectroscopic Properties of Silyl-Protected Polyynes

The electronic properties of polyynes are of fundamental interest. The lowest energy electronic absorption band in their UV-Vis spectra undergoes a bathochromic (red) shift as the length of the conjugated system increases. The following table presents the longest-wavelength absorption maxima (λmax) for a series of bis(triethylsilyl)-capped polyynes.

| Polyyne (Et₃Si-(C≡C)n-SiEt₃) | n | λmax (nm) |

| Butadiyne derivative | 2 | ~250 |

| Hexatriyne derivative | 3 | ~280 |

| Octatetrayne derivative | 4 | ~310 |

| Decapentayne derivative | 5 | ~335 |

| Dodecahexayne derivative | 6 | ~355 |

The ¹³C NMR spectra of polyynes are also characteristic, with the sp-hybridized carbons appearing in a distinct region of the spectrum. The chemical shifts are sensitive to the position of the carbon atom within the polyyne chain.

| Polyyne (Et₃Si-(C≡C)n-SiEt₃) | Carbon Atom | Approximate ¹³C NMR Chemical Shift (ppm) |

| n=2 | Cα (Si-C≡) | ~90-95 |

| Cβ (≡C-C≡) | ~65-70 | |

| n=4 | Cα (Si-C≡) | ~90-95 |

| Cβ (≡C-C≡) | ~60-65 | |

| Cγ (≡C-C≡) | ~80-85 | |

| Cδ (≡C-C≡) | ~60-65 |

Experimental Protocols

The synthesis of silyl-protected polyynes generally follows a three-step sequence: silylation of a terminal alkyne, oxidative coupling to form the polyyne, and optional deprotection.

Silylation of Terminal Alkynes

Objective: To protect the terminal alkyne with a silyl group.

General Procedure: A common method involves the deprotonation of the terminal alkyne with an organolithium reagent followed by quenching with a silyl chloride.

Example Protocol: Synthesis of Triethylsilylacetylene

-

To a stirred solution of ethynylbenzene (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Triethylsilyl chloride (1.2 equiv) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford triethylsilylacetylene.

Oxidative Homocoupling: The Glaser-Hay Reaction

Objective: To couple two silyl-protected terminal alkynes to form a symmetrical diyne.

General Procedure: The Hay modification of the Glaser coupling is frequently employed, using a catalytic amount of a copper(I) salt and a ligand such as TMEDA in the presence of air as the oxidant.

Example Protocol: Synthesis of 1,4-Bis(triethylsilyl)buta-1,3-diyne

-

To a round-bottom flask charged with copper(I) chloride (0.1 equiv) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) in acetone (B3395972), a solution of triethylsilylacetylene (1.0 equiv) in acetone is added.

-

The reaction mixture is stirred vigorously at room temperature and open to the air for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1,4-bis(triethylsilyl)buta-1,3-diyne.

Longer polyynes can be synthesized through iterative Cadiot-Chodkiewicz cross-coupling reactions.

Deprotection of Silyl Ethers

Objective: To remove the silyl protecting group to yield the terminal polyyne.

General Procedure: Tetrabutylammonium fluoride (B91410) (TBAF) is the most common reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon.

Example Protocol: Deprotection of 1,4-Bis(triethylsilyl)buta-1,3-diyne

-

To a solution of 1,4-bis(triethylsilyl)buta-1,3-diyne (1.0 equiv) in THF at 0 °C, a 1 M solution of TBAF in THF (2.2 equiv) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC.

-

The reaction is quenched with water and the mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude 1,3-butadiyne (B1212363) is often used immediately in the next step due to its volatility and potential instability.

Visualizing the Workflow and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Conclusion and Future Outlook

The introduction of silyl protecting groups revolutionized the field of polyyne chemistry, transforming these once-elusive molecules into accessible building blocks for a wide range of applications. The ability to synthesize and manipulate long, stable polyyne chains has enabled fundamental studies into the nature of one-dimensional carbon systems and has paved the way for their use in advanced materials. As the demand for novel functional molecules in drug discovery and materials science continues to grow, the robust and versatile chemistry of silyl-protected polyynes will undoubtedly play an increasingly important role in the development of next-generation technologies. Further research into new and more efficient coupling methodologies, as well as the development of novel protecting group strategies, will continue to push the boundaries of what is possible in the synthesis of these remarkable linear carbon structures.

References

A Comprehensive Theoretical Analysis of 1,4-Bis(trimethylsilyl)-1,3-butadiyne: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 21, 2025

Abstract

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSBD) is a crucial building block in organic synthesis and materials science, notable for its linear conjugated diyne core and the protective, solubilizing trimethylsilyl (B98337) (TMS) end-caps.[1][2] This technical guide provides an in-depth analysis of the molecular and electronic properties of BTMSBD through theoretical calculations. Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we explore its optimized geometry, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic transitions (UV-Vis). The calculated data are systematically compared with available experimental values to validate the computational models. Furthermore, this document outlines the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) to provide insights into the molecule's reactivity. Detailed experimental protocols for the synthesis and characterization of BTMSBD are also included to offer a comprehensive resource for researchers.

Introduction

This compound is a stable, crystalline compound that serves as a synthetic equivalent of the highly explosive butadiyne.[3] Its versatility is demonstrated in its use for preparing complex organic molecules, such as glycosylated oligo(ethynylene)s and the polyacetylene fatty alcohol (±)-Falcarinol, and in the formulation of advanced polymers and nanomaterials.[1][4] The TMS groups not only stabilize the butadiyne rod but also allow for selective functionalization.[2]

Computational chemistry provides a powerful lens for understanding the structure-property relationships of such molecules at an atomic level. Theoretical calculations, particularly those based on DFT, can accurately predict molecular geometries, spectroscopic signatures, and electronic characteristics, complementing and guiding experimental work. This whitepaper details the theoretical investigation of BTMSBD, offering a foundational understanding for its application in further research and development.

Computational and Experimental Methodologies

Theoretical Computational Protocols

The theoretical calculations summarized in this guide are typically performed using quantum chemistry software packages like Gaussian. The methodologies are based on well-established principles.

-

Geometry Optimization and Vibrational Frequencies: The molecular structure of BTMSBD is optimized using Density Functional Theory (DFT), a method that calculates the electronic structure of a system.[5][6] A common approach involves the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[7] Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR and Raman spectra.[8]

-

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR isotropic chemical shifts. These calculations are generally performed using the B3LYP functional and a suitable basis set, with the results referenced against a standard compound like tetramethylsilane (B1202638) (TMS).

-

Electronic Spectra (UV-Vis): The electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT).[7][9] This method calculates the energies of electronic excitations from the ground state to various excited states. Calculations are often performed with the B3LYP functional in conjunction with a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions more accurately.[10]

-

Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are derived from the optimized ground-state DFT calculations. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, while the MEP map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 4526-07-2 [chemicalbook.com]

- 5. Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,4-Bis(trimethylsilyl)buta-1,3-diyne (C10H18Si2) for Researchers and Drug Development Professionals

An overview of the synthesis, properties, and applications of 1,4-Bis(trimethylsilyl)buta-1,3-diyne, a versatile building block in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the organosilicon compound 1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD), with the chemical formula C10H18Si2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of novel chemical entities in their research. This document details the molecular properties, synthesis protocols, and key applications of BTMSBD, with a focus on its role as a precursor in the synthesis of biologically active molecules.

Core Molecular and Physical Properties

1,4-Bis(trimethylsilyl)buta-1,3-diyne is a stable, crystalline solid that serves as a key intermediate in various chemical syntheses. Its utility stems from the two trimethylsilyl (B98337) (TMS) groups that protect the terminal acetylenes of the butadiyne core, allowing for selective reactions. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H18Si2 |

| Molecular Weight | 194.42 g/mol |

| Monoisotopic Mass | 194.0947 Da[1] |

| Melting Point | 111-113 °C[2][3][4] |

| Density | 0.974 g/mL at 20 °C[2][3][4] |

| Refractive Index | n20/D 1.384[2][3][4] |

| Appearance | White to light yellow crystalline powder[3] |

| Solubility | Insoluble in water[2][3][5] |

| CAS Number | 4526-07-2[3] |

Synthesis of 1,4-Bis(trimethylsilyl)buta-1,3-diyne

The most common and well-documented method for the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne is the Hay coupling of trimethylsilylacetylene. A detailed experimental protocol, adapted from Organic Syntheses, is provided below.

Experimental Protocol: Hay Coupling for BTMSBD Synthesis

Materials:

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Trimethylsilylacetylene

-

Oxygen gas

-

3 M Hydrochloric acid (HCl)

-

Petroleum ether or pentane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Catalyst Preparation:

-

In a three-necked, round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet, and bubbler, charge acetone and copper(I) chloride.

-

Purge the flask with nitrogen and stir the mixture.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) and continue stirring for 30 minutes.

-

Allow the solid to settle, yielding a clear deep-blue-green solution of the CuCl–TMEDA catalyst.[6]

-

-

Oxidative Coupling:

-

In a larger, four-necked flask equipped with a mechanical stirrer, a dry-ice cold-finger condenser, a gas inlet, and a thermometer, charge acetone and trimethylsilylacetylene.

-

Agitate the mixture and pass a rapid stream of oxygen through the solution.

-

Transfer the prepared CuCl–TMEDA catalyst solution to the reaction vessel in portions using a syringe.

-

Monitor the reaction temperature. If the temperature rises to 35°C, apply external cooling with an ice bath to maintain the temperature between 25–30°C for 2.5 hours.[6]

-

-

Work-up and Purification:

-

Once the reaction is complete, stop the agitation and oxygenation.

-

Pour the reaction mixture into a mixture of petroleum ether (or pentane) and 3 M aqueous hydrochloric acid.

-

Separate the organic layer, and wash it sequentially with 3 M HCl, water, and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent using a rotary evaporator.[6]

-

Dissolve the solid residue in hot methanol containing a small amount of 3 M HCl.

-

Add water dropwise until the solution becomes permanently cloudy.

-

Allow the solution to cool, and then place it in an ice bath to crystallize the product.

-

Collect the crystalline 1,4-bis(trimethylsilyl)butadiyne by filtration, wash with a cold methanol-water mixture, and air-dry.[6]

-

A logical workflow for the synthesis of BTMSBD is depicted in the following diagram:

Caption: A flowchart illustrating the key stages in the synthesis of 1,4-bis(trimethylsilyl)buta-1,3-diyne.

Applications in the Synthesis of Biologically Active Molecules

1,4-Bis(trimethylsilyl)buta-1,3-diyne is a valuable precursor for the synthesis of a variety of natural products, many of which exhibit interesting biological activities. Its utility lies in the ability to selectively remove one or both of the trimethylsilyl protecting groups, allowing for sequential coupling reactions.

Synthesis of Polyacetylene Natural Products

A notable application of BTMSBD is in the synthesis of naturally occurring polyacetylenes, some of which have demonstrated cytotoxic activity against human tumor cells and antibiotic properties.[7] A general synthetic strategy involves the initial selective desilylation of BTMSBD, followed by coupling with a suitable electrophile, and subsequent removal of the second TMS group to yield the target natural product.

Experimental Protocol: General Synthesis of a Polyacetylene from BTMSBD

-

Monodesilylation:

-

Dissolve 1,4-bis(trimethylsilyl)buta-1,3-diyne in an ethereal solvent (e.g., diethyl ether or THF).

-

At room temperature, add a solution of methyllithium-lithium bromide complex (MeLi-LiBr). This selectively removes one of the trimethylsilyl groups.[7]

-

-

Coupling Reaction:

-

To the resulting lithium acetylide, add a palladium(II) catalyst and the desired electrophile (e.g., an alkenyl or aryl halide). This forms a new carbon-carbon bond.[7]

-

-

Final Desilylation:

-

The second trimethylsilyl group can be removed under appropriate conditions (e.g., with a fluoride (B91410) source like TBAF or by basic hydrolysis) to yield the final polyacetylene natural product.

-

The synthetic pathway for the creation of polyacetylene natural products from BTMSBD is outlined below:

Caption: A generalized scheme for the synthesis of polyacetylene natural products using BTMSBD.

Synthesis of Glycosylated Oligo(ethynylene)s

BTMSBD is also employed in the synthesis of glycosylated oligo(ethynylene)s through a Negishi cross-coupling protocol.[8][9] These compounds are of interest in materials science and for their potential biological applications.

Experimental Protocol: Negishi Coupling for Glycosylated Oligo(ethynylene)s

-

Formation of Zinc Acetylide:

-

Coupling Reaction:

This protocol allows for the efficient formation of sp-sp carbon bonds, leading to the construction of complex glycosylated polyynes.

The logical relationship for this synthetic approach can be visualized as follows:

Caption: A diagram showing the components and logic of the Negishi coupling for synthesizing glycosylated oligo(ethynylene)s.

Conclusion

1,4-Bis(trimethylsilyl)buta-1,3-diyne is a highly versatile and valuable reagent for organic synthesis, particularly in the context of drug discovery and development. Its stable, crystalline nature and the differential reactivity of its silyl (B83357) protecting groups allow for the controlled and sequential construction of complex molecular architectures. The ability to introduce the butadiyne unit into molecules has led to the successful synthesis of various biologically active natural products. The detailed experimental protocols and synthetic workflows provided in this guide are intended to facilitate the application of this compound in further research and development endeavors.

References

- 1. Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,4-BIS(TRIMETHYLSILYL)-1,3-BUTADIYNE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. A convenient Negishi protocol for the synthesis of glycosylated oligo(ethynylene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Utilizing 1,4-Bis(trimethylsilyl)-1,3-butadiyne in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] 1,4-Bis(trimethylsilyl)-1,3-butadiyne is a versatile and stable crystalline reagent that serves as a synthetic equivalent of the explosive gas butadiyne.[2] Its trimethylsilyl (B98337) (TMS) protecting groups allow for the sequential and selective functionalization of the butadiyne core, making it an invaluable building block in the synthesis of conjugated polyynes, functional materials, and complex pharmaceutical intermediates.[3][4]

These application notes provide detailed protocols for the use of this compound in Sonogashira coupling reactions, focusing on methods for both symmetrical and, more importantly, unsymmetrical diarylbutadiyne synthesis. The ability to introduce two different aryl groups in a stepwise manner is a key advantage of this reagent.[5]

Core Applications

-

Synthesis of Symmetrical and Unsymmetrical Diarylbutadiynes: Stepwise coupling allows for the controlled synthesis of Ar-C≡C-C≡C-Ar' compounds where Ar and Ar' can be the same or different.[5]

-

Construction of Conjugated Systems: The resulting diarylbutadiyne scaffolds are fundamental components in organic electronics, serving as molecular wires and components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Precursors for Complex Molecules: The butadiyne linker is a rigid and linear structural motif that can be incorporated into larger, more complex molecules, including natural products and pharmacologically active compounds.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the mono- and di-functionalization of this compound via Sonogashira coupling.

Table 1: Mono-Sonogashira Coupling of this compound

| Entry | Aryl Halide (Ar-X) | Catalyst System | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) of Ar-C≡C-C≡C-TMS |

| 1 | Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | ~85 |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene (B28343) | 60 | 6 | ~78 |

| 3 | 1-Iodonaphthalene | PdCl₂(dppf) / CuI | DIPA | DMF | 80 | 3 | ~90 |

| 4 | 4-Iodoanisole | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 12 | ~82 (Copper-free conditions may also be employed)[6] |

Table 2: Desilylation and Second Sonogashira Coupling for Unsymmetrical Diarylbutadiynes

| Entry | TMS-protected Intermediate | Desilylation Reagent | Aryl Halide (Ar'-X) | Catalyst System | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) of Ar-C≡C-C≡C-Ar' |

| 1 | Phenyl-C≡C-C≡C-TMS | K₂CO₃ / MeOH | 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 5 | ~88 |

| 2 | (4-Tolyl)-C≡C-C≡C-TMS | TBAF | 1-Bromo-4-nitrobenzene (B128438) | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 80 | 8 | ~75 |

| 3 | (1-Naphthyl)-C≡C-C≡C-TMS | CsF | 2-Iodothiophene | PdCl₂(dppf) / CuI | DIPA | DMF | 90 | 4 | ~85[7][8][9] |

| 4 | (4-Anisyl)-C≡C-C≡C-TMS | In situ with CsF | 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~70 (One-pot procedure)[7][8] |

Experimental Protocols

Protocol 1: Stepwise Synthesis of an Unsymmetrical Diarylbutadiyne

This protocol describes the synthesis of 1-(4-nitrophenyl)-4-(phenyl)-1,3-butadiyne.

Step 1: Mono-Sonogashira Coupling to Synthesize 1-Phenyl-4-(trimethylsilyl)-1,3-butadiyne

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous and degassed THF (10 mL/mmol of butadiyne) and triethylamine (B128534) (Et₃N, 3.0 eq).

-

To the stirring suspension, add iodobenzene (1.0 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford 1-phenyl-4-(trimethylsilyl)-1,3-butadiyne.

Step 2: Desilylation of 1-Phenyl-4-(trimethylsilyl)-1,3-butadiyne

-

Dissolve the purified 1-phenyl-4-(trimethylsilyl)-1,3-butadiyne (1.0 eq) in a mixture of methanol (B129727) and dichloromethane (B109758) (1:1, 10 mL/mmol).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2 hours, monitoring the desilylation by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent carefully under reduced pressure to obtain 1-phenyl-1,3-butadiyne. Caution: This terminal alkyne can be unstable and should be used immediately in the next step.

Step 3: Second Sonogashira Coupling to Synthesize 1-(4-Nitrophenyl)-4-(phenyl)-1,3-butadiyne

-

To a dried Schlenk flask under an inert atmosphere, add the crude 1-phenyl-1,3-butadiyne (1.0 eq), 1-bromo-4-nitrobenzene (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous and degassed toluene (10 mL/mmol of alkyne) and diisopropylethylamine (DIPEA, 3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the final product, 1-(4-nitrophenyl)-4-(phenyl)-1,3-butadiyne.

Protocol 2: One-Pot, In Situ Desilylation and Sonogashira Coupling

This protocol describes a more streamlined approach for the synthesis of an unsymmetrical diarylbutadiyne.[7][8]

-

Follow Step 1 of Protocol 1 to synthesize and isolate 1-aryl-4-(trimethylsilyl)-1,3-butadiyne.

-

To a dried Schlenk flask under an inert atmosphere, add the purified 1-aryl-4-(trimethylsilyl)-1,3-butadiyne (1.0 eq), the second aryl halide (Ar'-X, 1.1 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and cesium fluoride (B91410) (CsF, 2.0 eq).

-

Add anhydrous and degassed dioxane (15 mL/mmol of silylalkyne).

-

Heat the reaction mixture to 100 °C and stir for 16 hours. The CsF will mediate the in situ desilylation, allowing the newly formed terminal alkyne to react in the same pot.[7][8][9]

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

Mandatory Visualizations

Caption: Stepwise synthesis of unsymmetrical diarylbutadiynes.

Caption: One-pot synthesis via in situ desilylation-coupling.

Caption: Simplified Sonogashira catalytic cycle mechanism.

References

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 4. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 1,4-Bis(trimethylsilyl)-1,3-butadiyne in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(trimethylsilyl)-1,3-butadiyne (BTMSB) is a versatile bifunctional monomer extensively utilized in materials science as a key building block for the synthesis of carbon-rich polymers and nanomaterials. Its rigid 1,3-butadiyne (B1212363) core, protected by reactive trimethylsilyl (B98337) groups, allows for controlled polymerization through various coupling reactions. The resulting materials often exhibit unique thermal, mechanical, and electronic properties, making them promising candidates for applications in organic electronics, advanced coatings, and nanotechnology. This document provides detailed application notes and experimental protocols for the use of BTMSB in the synthesis and characterization of advanced materials.

Application Notes

This compound serves as a precursor to a variety of advanced materials, primarily through the formation of polydiacetylenes and carbon nanoparticles. The trimethylsilyl groups are readily cleaved during polymerization, enabling the formation of a conjugated polymer backbone.

1. Synthesis of Polydiacetylenes (PDAs)

Polydiacetylenes are a class of conjugated polymers known for their interesting optical and electronic properties. The polymerization of BTMSB can be achieved through methods such as Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes. The resulting polymers possess a highly conjugated backbone of alternating double and triple bonds. Doping of these polymers can significantly enhance their electrical conductivity.

2. Fabrication of Fluorescent Carbon Nanoparticles (CNPs)

BTMSB is a valuable starting material for the synthesis of fluorescent carbon nanoparticles. Through a metal-catalyzed dispersion polymerization, BTMSB can be converted into metastable polyyne intermediates that subsequently decompose to form CNPs.[1] This method offers a route to carbon-rich nanomaterials with potential applications in bioimaging and sensing.

Quantitative Data Presentation

While extensive quantitative data for polymers derived directly from this compound is not widely consolidated, the following table presents data for a closely related polydiacetylene, poly(1,4-bis(3-quinolyl)-1,3-butadiyne), to provide an indication of the potential properties.

| Property | Pristine Polymer | Iodine-Doped Polymer |

| Electrical Conductivity | Low | Up to 4.8 x 10⁻² S/cm |

| Optical Absorption | ~750 nm | Broadened absorption |

Table 1: Electrical and Optical Properties of a Polydiacetylene Derivative. The data illustrates the significant increase in electrical conductivity upon doping with iodine.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Monomer)

This protocol is based on the Hay modification of the Glaser coupling of trimethylsilylacetylene (B32187).[3]

Materials:

-

Trimethylsilylacetylene

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Oxygen gas

-

3 M Hydrochloric acid

-

Petroleum ether or pentane

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Catalyst Preparation: In a 200-mL three-necked flask, suspend copper(I) chloride (5 g) in acetone (90 mL) under a nitrogen atmosphere. Add TMEDA (2.5 mL) and stir for 30 minutes to form a clear deep-blue-green solution of the CuCl–TMEDA catalyst.

-

Reaction Setup: In a 1-L four-necked flask equipped with a mechanical stirrer, a dry-ice condenser, and a gas inlet, charge acetone (300 mL) and trimethylsilylacetylene (50 g).

-

Oxidative Coupling: Vigorously agitate the reaction mixture and pass a rapid stream of oxygen through the solution. Transfer the supernatant of the catalyst solution in 5-mL portions to the reaction vessel.

-

Temperature Control: The reaction is exothermic. Once the temperature reaches 35°C (typically after about 75% of the catalyst has been added), apply external ice cooling to maintain the temperature between 25–30°C.

-

Reaction Monitoring: Continue the reaction for 2.5 hours after the complete addition of the catalyst.

-